![molecular formula C4H5F3OS B2448044 3-(Trifluoromethyl)thietan-3-ol CAS No. 1781658-33-0](/img/structure/B2448044.png)
3-(Trifluoromethyl)thietan-3-ol
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Overview
Description
3-(Trifluoromethyl)thietan-3-ol is a research chemical with the CAS number 1781658-33-0 . It has a molecular weight of 158.1 g/mol . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of 3-(Trifluoromethyl)thietan-3-ol involves the reaction of thietan-3-one with trifluoromethyltrimethylsilane (Ruppert–Prakash reagent). This reaction affords trifluoromethyl-substituted hydroxysulfides which form monotrifluoromethyl-substituted cyclic unsaturated sulfones via successive oxidation and dehydration reactions .Molecular Structure Analysis
The molecular structure of 3-(Trifluoromethyl)thietan-3-ol can be represented by the SMILES notation: C1C(CS1)(C(F)(F)F)O .Chemical Reactions Analysis
The double bond in the obtained compounds from the synthesis of 3-(Trifluoromethyl)thietan-3-ol is active toward nucleophilic reagents such as amino compounds and 1,3-dipoles .Scientific Research Applications
- GWC65833 serves as a reference standard for pharmaceutical testing. Researchers use it to evaluate drug candidates, study their interactions, and assess their efficacy. Its unique trifluoromethyl group can influence drug properties, such as lipophilicity and metabolic stability .
- Scientists have explored the synthesis of monosubstituted trifluoromethylated derivatives of 2H-thietanes. These derivatives include 3-(trifluoromethyl)thietan-3-ol . Understanding their chemical properties and reactivity contributes to the development of novel heterocyclic compounds with potential applications in materials science and catalysis .
- The reaction of 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane with alkyl vinyl ethers or phenyl vinyl sulfide yields corresponding trifluoromethylated thietanes. These compounds exhibit interesting reactivity patterns and may find applications in synthetic methodologies and functional materials .
Medicinal Chemistry and Drug Development
Heterocyclic Synthesis
Organic Synthesis and Sulfur Chemistry
Safety and Hazards
Future Directions
Trifluoromethylated heterocycles, like 3-(Trifluoromethyl)thietan-3-ol, are of particular interest to chemists involved in the synthesis of biologically active compounds. They often play a key role in biochemical processes . The potential of trifluoromethylated heterocycles is especially evident in medicinal chemistry and agrochemistry . Therefore, future research may focus on exploring the potential applications of 3-(Trifluoromethyl)thietan-3-ol in these fields.
Mechanism of Action
Target of Action
It’s known that fluorine-containing heterocyclic compounds often play a key role in biochemical processes . The introduction of a trifluoromethyl group into a molecule usually increases its lipophilicity, which can enhance the absorption of biologically active substances by the body and facilitate their migration through biomembranes .
Mode of Action
It’s known that the double bond in trifluoromethyl-substituted compounds is active toward nucleophilic reagents such as amino compounds and 1,3-dipoles . This suggests that 3-(Trifluoromethyl)thietan-3-ol may interact with its targets through nucleophilic reactions.
Biochemical Pathways
The compound’s trifluoromethyl group is known to suppress possible side effects associated with metabolic processes , indicating that it may interact with metabolic pathways.
Pharmacokinetics
The introduction of a trifluoromethyl group into a molecule generally increases its lipophilicity , which can enhance its absorption and distribution within the body.
Result of Action
The compound’s potential to interact with nucleophilic reagents suggests it may induce changes at the molecular level .
Action Environment
The compound’s lipophilicity suggests it may be influenced by factors that affect lipid solubility .
properties
IUPAC Name |
3-(trifluoromethyl)thietan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3OS/c5-4(6,7)3(8)1-9-2-3/h8H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKVYLSQUJJJIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)thietan-3-ol |
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